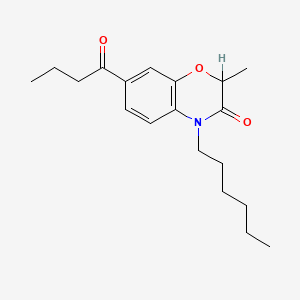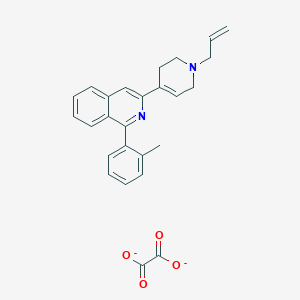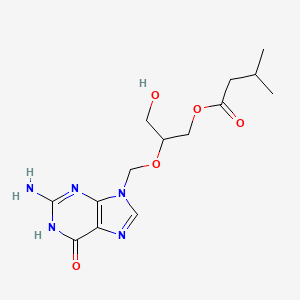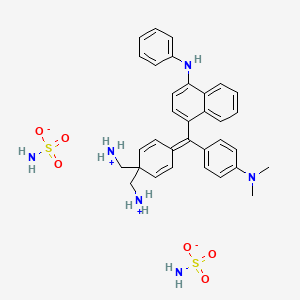
(4-((4-Anilino-1-naphthyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium sulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 284-790-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in industrial applications and is known for its role in the production of nonylphenol ethoxylates, which are widely used as surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired branched structure.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified through various techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used.
Esterification: Carboxylic acids or their derivatives, along with acid catalysts, are used.
Major Products
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through halogenation reactions.
Nonylphenol Esters: Formed through esterification reactions.
Aplicaciones Científicas De Investigación
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenol primarily involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can lead to various biological effects, including reproductive and developmental abnormalities in aquatic organisms.
Comparación Con Compuestos Similares
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with added ethoxy groups.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in the production of nonylphenol ethoxylates also distinguishes it from other similar compounds.
Propiedades
Número CAS |
84962-90-3 |
|---|---|
Fórmula molecular |
C33H40N6O6S2 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
[4-[(4-anilinonaphthalen-1-yl)-[4-(dimethylamino)phenyl]methylidene]-1-(azaniumylmethyl)cyclohexa-2,5-dien-1-yl]methylazanium;disulfamate |
InChI |
InChI=1S/C33H34N4.2H3NO3S/c1-37(2)27-14-12-24(13-15-27)32(25-18-20-33(22-34,23-35)21-19-25)30-16-17-31(29-11-7-6-10-28(29)30)36-26-8-4-3-5-9-26;2*1-5(2,3)4/h3-21,36H,22-23,34-35H2,1-2H3;2*(H3,1,2,3,4) |
Clave InChI |
AQOJNTUCAVJMEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5.NS(=O)(=O)[O-].NS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


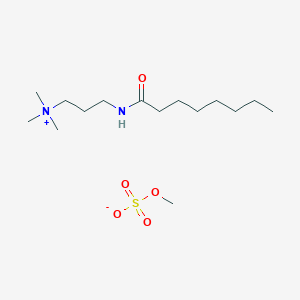
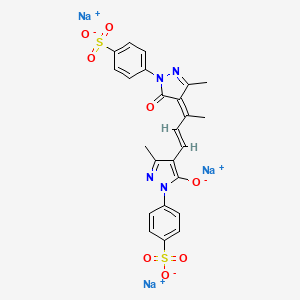



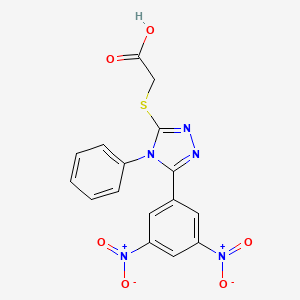
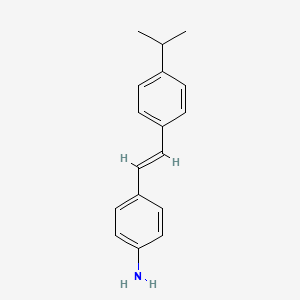
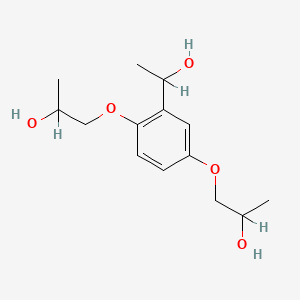

![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
